molecular formula C22H36O4 B594024 Carbaprostacyclin methyl ester

Carbaprostacyclin methyl ester

Cat. No.: B594024
M. Wt: 364.5 g/mol
InChI Key: HXEFVSUBWWRXMV-MUHPVNSJSA-N
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Description

Carbaprostacyclin methyl ester is a methylated derivative of carbaprostacyclin, a stable analog of prostacyclin (prostaglandin I2). This compound is known for its ability to activate the prostacyclin receptor or PPARdelta . It has a molecular formula of C22H36O4 and a molecular weight of 364.5 g/mol .

Mechanism of Action

Target of Action

Carbaprostacyclin methyl ester is a methylated derivative of the stable prostaglandin I2 (PGI2) analog carbaprostacyclin . It primarily targets the prostacyclin receptor and PPARδ . These receptors play a crucial role in various physiological processes, including vasodilation, inhibition of platelet aggregation, and modulation of inflammation.

Mode of Action

This compound interacts with its targets by activating the prostacyclin receptor and PPARδ . This activation triggers a series of intracellular events, leading to the modulation of various physiological processes. The exact nature of these interactions and the resulting changes are complex and depend on the specific cellular context.

Biochemical Pathways

The activation of the prostacyclin receptor and PPARδ by this compound affects several biochemical pathways. One of the key pathways influenced is the Cyclooxygenase Pathway , which plays a significant role in the production of prostaglandins, thromboxanes, and other eicosanoids. These molecules are involved in various physiological processes, including inflammation, pain perception, and regulation of blood pressure.

Pharmacokinetics

As a methylated derivative of carbaprostacyclin, it is expected to have improved lipid solubility, which may enhance its bioavailability and cellular uptake .

Result of Action

The activation of the prostacyclin receptor and PPARδ by this compound can lead to various molecular and cellular effects. For instance, it can cause vasodilation, inhibit platelet aggregation, and modulate inflammation . These effects can have significant implications for various physiological processes and pathological conditions.

Preparation Methods

Carbaprostacyclin methyl ester is synthesized through the methylation of carbaprostacyclin. The synthetic route involves the esterification of carbaprostacyclin to form the methyl ester derivative . The reaction conditions typically involve the use of ethanol as a solvent, with the compound being soluble in DMF, DMSO, and PBS (pH 7.2) . Industrial production methods for this compound are not extensively documented, but the process generally follows standard organic synthesis protocols for esterification reactions.

Chemical Reactions Analysis

Carbaprostacyclin methyl ester undergoes several types of chemical reactions, including:

Properties

IUPAC Name

methyl (5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36O4/c1-3-4-5-9-18(23)11-12-19-20-14-16(13-17(20)15-21(19)24)8-6-7-10-22(25)26-2/h8,11-12,17-21,23-24H,3-7,9-10,13-15H2,1-2H3/b12-11+,16-8+/t17-,18-,19+,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXEFVSUBWWRXMV-MUHPVNSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)OC)C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)OC)/C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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